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molecular formula C12H17NS B8737447 2-[(phenylsulfanyl)methyl]piperidine

2-[(phenylsulfanyl)methyl]piperidine

Cat. No. B8737447
M. Wt: 207.34 g/mol
InChI Key: NUZVSWGFCLEVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05432164

Procedure details

2-(Phenylthiomethyl)piperidine was prepared from 2-(hydroxymethyl)piperidine by the method described by Kotsuki et al., Tetrahedron Letters, 1991, 32, 4155-4158; otherwise the synthesis proceeded as described in Example 16. 1-Amino-2-(phenylthiomethyl)piperidine (1.4 g, 6.5 mmol) was reacted with 9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine (2.0 g, 3.25 mmol), followed by debenzoylation of the purified product using methanolic ammonia. This provided the title 2-chloro-N-[2-(phenylthiomethyl)-1-piperidinyl]adenosine (0.17 g, 10%) as a foam (a mixture of diastereoisomers); 1H NMR (DMSO-d6) δ3.51-3.59 (1H, m, H-5'a), 3.62-3.70 (1H, m, H-5'b), 3.95 (1H, q, H-4'), 4.13 (1H, q, H-3'), 4.47-4.56 (1H, m, H-2'), 5.06 (1H, t, 5'-OH), 5.22, 5.50 (2H, 2d, 2 '- and 3'-OH), 5.82-5.87 (1H, 2d, H-1'), 7.16-7.54 (5H, 2m, Ar-H), 8.41, 8.46 (1H, 2s, H-8), 9.40 (1H, s, N-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Amino-2-(phenylthiomethyl)piperidine
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OCC1CCCCN1.[NH2:9][N:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[CH2:16][S:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C([O:32][C@@H:33]1[C@H:37]([O:38]C(=O)C2C=CC=CC=2)[C@@H:36]([CH2:47][O:48]C(=O)C2C=CC=CC=2)[O:35][C@H:34]1[N:57]1[CH:65]=[N:64][C:63]2[C:58]1=[N:59][C:60]([Cl:67])=[N:61][C:62]=2Cl)(=O)C1C=CC=CC=1.N>>[C:18]1([S:17][CH2:16][CH:11]2[CH2:12][CH2:13][CH2:14][CH2:15][NH:10]2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1.[Cl:67][C:60]1[N:61]=[C:62]([NH:9][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]2[CH2:16][S:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:63]2[N:64]=[CH:65][N:57]([C:58]=2[N:59]=1)[C@@H:34]1[O:35][C@H:36]([CH2:47][OH:48])[C@@H:37]([OH:38])[C@H:33]1[OH:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1NCCCC1
Step Two
Name
1-Amino-2-(phenylthiomethyl)piperidine
Quantity
1.4 g
Type
reactant
Smiles
NN1C(CCCC1)CSC1=CC=CC=C1
Name
9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O[C@H]1[C@@H](O[C@@H]([C@H]1OC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O)N1C2=NC(=NC(=C2N=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC1NCCCC1
Name
Type
product
Smiles
ClC=1N=C(C=2N=CN([C@H]3[C@H](O)[C@H](O)[C@@H](CO)O3)C2N1)NN1C(CCCC1)CSC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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